molecular formula C23H28ClNO2S B188653 octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate CAS No. 69206-90-2

octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate

Cat. No. B188653
CAS RN: 69206-90-2
M. Wt: 418 g/mol
InChI Key: RUWVRMDFGDKZFZ-UHFFFAOYSA-N
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Description

OCBD is a carbamate derivative that has been synthesized for its potential use as a therapeutic agent. It has been found to possess interesting pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. These properties have made OCBD a subject of interest for researchers in the field of medicine.

Mechanism Of Action

The exact mechanism of action of OCBD is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

Studies have shown that OCBD can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, and may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using OCBD in lab experiments is its high potency and specificity. This makes it a useful tool for studying the pharmacological effects of dopamine D2 receptor antagonists. However, one of the limitations of using OCBD is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on OCBD. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, OCBD is a promising compound that has been studied extensively for its potential use as a therapeutic agent. Its antipsychotic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of OCBD involves the reaction of 3-chloro-5,6-dihydrobenzo[b][1]benzothiepine with octyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain pure OCBD.

Scientific Research Applications

OCBD has been studied extensively for its potential use as a therapeutic agent. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. These properties make it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, anxiety, and depression.

properties

CAS RN

69206-90-2

Product Name

octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate

Molecular Formula

C23H28ClNO2S

Molecular Weight

418 g/mol

IUPAC Name

octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate

InChI

InChI=1S/C23H28ClNO2S/c1-2-3-4-5-6-9-14-27-23(26)25-20-15-17-10-7-8-11-21(17)28-22-13-12-18(24)16-19(20)22/h7-8,10-13,16,20H,2-6,9,14-15H2,1H3,(H,25,26)

InChI Key

RUWVRMDFGDKZFZ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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